3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide
Description
3-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a structurally complex small molecule featuring a benzenesulfonyl group, a 4-chloro-benzothiazol ring, and a pyridin-3-ylmethyl moiety linked via a propanamide chain. The benzothiazol scaffold is a hallmark of bioactive compounds, often associated with kinase inhibition, antimicrobial activity, and anticancer properties . The benzenesulfonyl group may contribute to hydrogen bonding and electrostatic interactions with biological targets, while the pyridinylmethyl group could augment solubility and π-π stacking in binding pockets.
Structural determination of such molecules often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c23-18-9-4-10-19-21(18)25-22(30-19)26(15-16-6-5-12-24-14-16)20(27)11-13-31(28,29)17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBPPMLDZUQFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of 4-Chloro-1,3-Benzothiazole: This intermediate can be synthesized by reacting 2-aminothiophenol with chloroacetyl chloride.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the 4-chloro-1,3-benzothiazole and pyridine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles or sulfonamides.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs highlight key variations in functional groups, molecular properties, and hypothesized biological activities. Below is a comparative analysis with two closely related compounds from the literature.
Table 1: Structural and Functional Comparison
*Hypothetical molecular formula based on structural analysis.
Key Comparisons:
Structural Features :
- The target compound and the thiazol-2-amine derivative share a benzenesulfonyl group and pyridinylmethyl substituent. However, the propanamide chain in the target compound introduces additional hydrogen-bonding capacity compared to the amine group in .
- The benzoylphenyl analog lacks a sulfonyl group but includes a benzoyl moiety, which may reduce polarity compared to the target compound.
Physicochemical Properties: The target compound’s higher molecular weight (~542 vs. 377.85–400.49) suggests reduced bioavailability, a common challenge for larger molecules.
Synthetic Routes :
- Suzuki-Miyaura cross-coupling (evidenced in for a sulfonamide-containing chromene derivative) could be applicable for introducing the pyridinylmethyl group. Amide bond formation between the propanamide and benzothiazol/pyridine substituents is likely a critical step.
Biological Activity: Benzothiazol derivatives like are frequently explored as antimicrobials or kinase inhibitors due to their planar aromatic systems. The target compound’s sulfonyl and pyridine groups may broaden its target specificity compared to .
Biological Activity
The compound 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates several functional groups that contribute to its biological activity, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 516.5 g/mol. The compound features:
- Benzothiazole moiety : Known for its pharmacological properties.
- Sulfonamide group : Often associated with antibacterial activity.
- Pyridine ring : Contributes to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzothiazole derivatives have shown potent inhibitory activity against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These results indicate that the benzothiazole structure is crucial for inducing apoptosis in cancer cells, suggesting that our compound may exhibit similar properties due to its structural similarities .
Anticonvulsant Properties
Compounds containing the benzothiazole group have also been investigated for their anticonvulsant effects. The mechanism is believed to involve the modulation of neurotransmitter systems and inhibition of specific enzymes, which could be beneficial in treating epilepsy and other CNS disorders .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors to alter synaptic transmission.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells through various pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to our target molecule:
- Antitumor Activity : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties, revealing that certain modifications significantly enhance potency against specific cancer types .
- Neuroprotective Effects : Research has indicated that related compounds exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
